molecular formula C23H18N4O4 B14610722 N,N-Dimethyl-5,7-dinitro-1,4-diphenylisoquinolin-3-amine CAS No. 60719-09-7

N,N-Dimethyl-5,7-dinitro-1,4-diphenylisoquinolin-3-amine

Katalognummer: B14610722
CAS-Nummer: 60719-09-7
Molekulargewicht: 414.4 g/mol
InChI-Schlüssel: PONCUNGJNNWVRY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Dimethyl-5,7-dinitro-1,4-diphenylisoquinolin-3-amine is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of two nitro groups, two phenyl groups, and a dimethylamino group attached to an isoquinoline core. Its chemical structure and properties make it a subject of interest in scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-5,7-dinitro-1,4-diphenylisoquinolin-3-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of 1,4-diphenylisoquinoline followed by the introduction of the dimethylamino group. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully monitored, and advanced purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Dimethyl-5,7-dinitro-1,4-diphenylisoquinolin-3-amine undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Wissenschaftliche Forschungsanwendungen

N,N-Dimethyl-5,7-dinitro-1,4-diphenylisoquinolin-3-amine has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of N,N-Dimethyl-5,7-dinitro-1,4-diphenylisoquinolin-3-amine involves its interaction with specific molecular targets and pathways. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in biological systems. The dimethylamino group can interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine
  • N-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazol-5-amine

Uniqueness

N,N-Dimethyl-5,7-dinitro-1,4-diphenylisoquinolin-3-amine is unique due to its isoquinoline core, which imparts distinct chemical and biological properties compared to other similar compounds

Eigenschaften

CAS-Nummer

60719-09-7

Molekularformel

C23H18N4O4

Molekulargewicht

414.4 g/mol

IUPAC-Name

N,N-dimethyl-5,7-dinitro-1,4-diphenylisoquinolin-3-amine

InChI

InChI=1S/C23H18N4O4/c1-25(2)23-20(15-9-5-3-6-10-15)21-18(22(24-23)16-11-7-4-8-12-16)13-17(26(28)29)14-19(21)27(30)31/h3-14H,1-2H3

InChI-Schlüssel

PONCUNGJNNWVRY-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=C(C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=N1)C3=CC=CC=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.